molecular formula C6H6Cl2N2 B13833638 2,3-Dichloro-1,4-benzenediamine CAS No. 110680-94-9

2,3-Dichloro-1,4-benzenediamine

Cat. No.: B13833638
CAS No.: 110680-94-9
M. Wt: 177.03 g/mol
InChI Key: CWWTUQATBGTZFD-UHFFFAOYSA-N
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Description

2,3-Dichloro-1,4-benzenediamine is an organic compound with the molecular formula C6H6Cl2N2 It is a derivative of benzenediamine, where two chlorine atoms are substituted at the 2 and 3 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1,4-benzenediamine typically involves the chlorination of 1,4-benzenediamine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1,4-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of 2,3-diamino-1,4-benzenediamine.

    Substitution: Formation of various substituted benzenediamines depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloro-1,4-benzenediamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1,4-benzenediamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1,4-benzenediamine
  • 3,4-Dichloro-1,2-benzenediamine
  • 2,3-Dichloro-1,2-benzenediamine

Uniqueness

2,3-Dichloro-1,4-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,3-dichlorobenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWTUQATBGTZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149355
Record name 1,4-Benzenediamine, ar,ar-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110680-94-9
Record name 1,4-Benzenediamine, ar,ar-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110680949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, ar,ar-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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